N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the cyano and fluorobenzyl groups. The final step usually involves the sulfonation of the benzene ring and the introduction of the N-benzyl and N-methyl groups. Common reagents used in these reactions include benzyl chloride, methylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-cyano-5-((4-chlorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide: Similar structure with a chlorine atom instead of fluorine.
N-benzyl-4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets. These characteristics can make it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-30(17-19-5-3-2-4-6-19)34(31,32)22-13-9-20(10-14-22)24-29-23(15-27)25(33-24)28-16-18-7-11-21(26)12-8-18/h2-14,28H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVOKFXBOYLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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